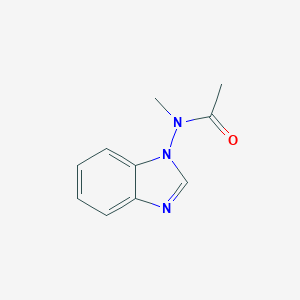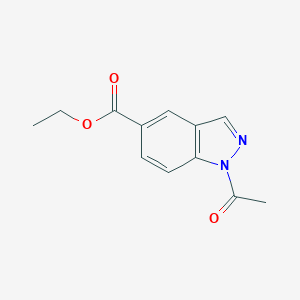
4-(4-Iodo-phenyl)-4-oxo-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves specific reactions that yield 4-oxo-butyric acid derivatives. For example, the synthesis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid and 4-oxo-4-(pyridin-2-ylamino)butanoic acid highlights methods applicable in generating structurally similar compounds, involving reactions that ensure the introduction of functional groups at precise locations on the molecular framework (Naveen et al., 2016); (Shet M et al., 2018).
Molecular Structure Analysis
Detailed molecular structure analyses through techniques like X-ray diffraction and Hirshfeld surface analysis provide insights into the geometrical configuration, bonding patterns, and intermolecular interactions within crystals of similar compounds. These studies reveal the formation of supramolecular architectures through hydrogen bonding and other non-covalent interactions, crucial for understanding the stability and reactivity of 4-(4-Iodo-phenyl)-4-oxo-butyric acid derivatives (Naveen et al., 2016).
Chemical Reactions and Properties
The chemical behavior of 4-oxo-butyric acid derivatives, including their reactions under various conditions, has been studied. For example, the synthesis and reactivity of 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)-amino]phenyl}butyric acid in NBP assay procedures indicate the potential alkylation capabilities of similar compounds (Balazs et al., 1970). These reactions are essential for the modification and functionalization of the core structure for various applications.
Physical Properties Analysis
Theoretical and experimental analyses on analogs, such as 4-Oxo-4-p-tolyl-butyric acid, provide valuable data on electronic, vibrational, and thermodynamic properties, which are fundamental for understanding the physical characteristics of 4-(4-Iodo-phenyl)-4-oxo-butyric acid (Hellal et al., 2018).
Chemical Properties Analysis
Research into the chemical properties of related compounds, such as their synthesis routes, reactivity, and interaction with other chemical entities, sheds light on the potential chemical behavior of 4-(4-Iodo-phenyl)-4-oxo-butyric acid. Studies exploring the synthesis of acetyl and iodo derivatives of similar compounds provide insights into the functional group transformations and chemical versatility of these molecules (Nikam & Kappe, 2017).
Aplicaciones Científicas De Investigación
- Copper-mediated ligandless aerobic fluoroalkylation
- Palladium-catalyzed aerobic oxidative cross-coupling reactions
- Recyclable magnetic-nanoparticle-supported palladium catalyst for the Suzuki coupling reactions
- Oxidative hydroxylation using a copper (Cu) catalyst
- Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling
- Homocoupling using gold salts as a catalyst
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-iodophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWZSFSPTHZIBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366402 |
Source


|
| Record name | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodo-phenyl)-4-oxo-butyric acid | |
CAS RN |
194146-02-6 |
Source


|
| Record name | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)




